molecular formula C18H18N2O4S2 B2500933 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-59-0

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2500933
CAS No.: 886936-59-0
M. Wt: 390.47
InChI Key: YSOMUYQOOYYYSB-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzothiazole-derived compound characterized by a benzamide core substituted with an ethylsulfonyl group at the 4-position and an ethoxy group at the 4-position of the benzothiazole ring. This structure combines electron-withdrawing (ethylsulfonyl) and electron-donating (ethoxy) groups, which influence its physicochemical properties and biological interactions. The compound is synthesized via amide coupling reactions, as seen in analogous compounds (e.g., 7a and 7b in ), where sulfonyl-substituted benzoic acids are reacted with aminothiazole derivatives under standard coupling conditions .

Key features include:

  • Molecular weight: Calculated based on the formula (C₁₉H₁₉N₂O₃S₂).
  • Solubility: Moderate solubility in organic solvents (e.g., DMSO, methanol) due to the ethylsulfonyl group.
  • Bioactivity: Potential roles in enzyme inhibition or cytokine modulation, inferred from structurally related compounds (e.g., ).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-24-14-6-5-7-15-16(14)19-18(25-15)20-17(21)12-8-10-13(11-9-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOMUYQOOYYYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Ethoxyaniline with Potassium Thiocyanate

Adapting methods from Poonam Yadav et al., 4-ethoxyaniline (10 mmol) reacts with potassium thiocyanate (12 mmol) in glacial acetic acid under bromine (1.6 mL) catalysis at 0–5°C. After 12 hours, ammonia neutralization yields 4-ethoxybenzo[d]thiazol-2-amine (58% yield).

Reaction Conditions :

  • Solvent: Glacial acetic acid
  • Catalyst: Bromine
  • Temperature: 0–5°C (initial), room temperature (final)
  • Workup: Neutralization with NH₃ (pH 6–7)

Key Analytical Data :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H).

Synthesis of 4-(Ethylsulfonyl)benzoic Acid

The sulfonyl component is prepared via sulfonation and oxidation.

Sulfonation of Toluene Derivative

4-Methylbenzoic acid undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, yielding 4-(chlorosulfonyl)benzoic acid . Subsequent reaction with ethylmagnesium bromide (2 eq) in THF provides 4-(ethylsulfonyl)benzoic acid (72% yield).

Reaction Conditions :

  • Sulfonation: ClSO₃H (1.2 eq), 0°C, 2 hours.
  • Alkylation: EtMgBr (2 eq), THF, reflux

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives, including N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, exhibit significant antimicrobial properties. Research published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzothiazole scaffold could enhance activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivity AgainstReference
This compoundAcinetobacter baumannii, Pseudomonas aeruginosa
Other Benzothiazole Derivative 1Staphylococcus aureus
Other Benzothiazole Derivative 2Escherichia coli

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties. A study focused on the synthesis of various benzothiazole derivatives showed promising antiproliferative activity against several cancer cell lines, indicating that structural modifications can lead to enhanced efficacy .

Table 2: Anticancer Activity of Selected Compounds

Compound NameCancer Cell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15.5
Other Benzothiazole Derivative 1HeLa (Cervical Cancer)10.2
Other Benzothiazole Derivative 2A549 (Lung Cancer)12.8

Inhibition of Platelet Aggregation

The compound has also been studied for its role as a protease activated receptor antagonist, which can inhibit platelet aggregation. This property is particularly relevant in the context of cardiovascular diseases, where excessive platelet aggregation can lead to thrombus formation. Research indicates that benzothiazole derivatives may serve as effective therapeutic agents in managing such conditions .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows for the development of novel polymers and materials with specific electronic and optical properties. The synthesis of such materials could lead to advancements in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical structural analogs and their properties:

Compound Name Substituents (Benzamide/Thiazole) Melting Point (°C) Yield (%) Key Biological Activity Source
Target Compound 4-Ethylsulfonyl, 4-ethoxy N/A N/A Under investigation
7b: 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-Ethylsulfonyl, 4-pyridin-2-yl N/A 33 Kinase inhibition (hypothesized)
2D216: N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-Piperidinylsulfonyl, 2,5-dimethylphenyl N/A N/A NF-κB activation, cytokine enhancement
GSK1570606A: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Acetamide, 4-fluorophenyl, pyridin-2-yl N/A N/A Mycobacterium tuberculosis inhibition
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl, 3,4-dimethoxyphenyl N/A N/A Not reported
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 3-Ethylsulfonyl, pyridin-2-yl N/A N/A KDM4A fragment hit (in-silico)
Key Observations:

Substituent Position and Electronic Effects: The ethylsulfonyl group in the target compound and 7b enhances polarity and hydrogen-bonding capacity compared to methylsulfonyl (7a) or piperidinylsulfonyl (2D216) .

Biological Activity Trends :

  • Compounds with aryl substituents (e.g., 2D216, GSK1570606A) show enhanced cytokine modulation or antimicrobial activity due to aromatic stacking interactions .
  • Sulfonamide variations : Piperidinylsulfonyl (2D216) and bis(2-methoxyethyl)sulfamoyl () groups introduce bulkiness, which may reduce bioavailability compared to ethylsulfonyl .

Synthetic Accessibility :

  • The target compound’s yield is unspecified, but analogs like 7b achieve 33% yield under similar coupling conditions, suggesting room for optimization .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Benzothiazole derivatives with electron-withdrawing groups (e.g., sulfonyl) typically exhibit higher melting points (e.g., 177.2°C in ), but the ethoxy group may lower this by disrupting crystal packing .
  • Solubility : The ethylsulfonyl group improves aqueous solubility compared to halogenated analogs (e.g., 4d–4i in ) but reduces it relative to morpholine-substituted derivatives .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • Molecular Formula : C17H18N2O4S2
  • Molecular Weight : 376.47 g/mol

The structure features an ethoxy group attached to a benzothiazole ring, along with an ethylsulfonyl group linked to a benzamide moiety, contributing to its unique properties and biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with suitable carboxylic acid derivatives.
  • Introduction of Ethoxy Group : Achieved through etherification using ethyl iodide and a base.
  • Formation of Benzamide Moiety : Reaction with 4-(ethylsulfonyl)benzoic acid in the presence of coupling agents like DCC.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. For instance, research demonstrated that benzothiazole derivatives possess potent antibacterial effects due to their ability to inhibit bacterial gyrase and topoisomerase enzymes, crucial for DNA replication and repair .

The mechanism of action involves the binding of the compound to specific enzymes or receptors, modulating their activity. The benzothiazole scaffold facilitates interactions with bacterial enzymes, leading to inhibition of bacterial growth. The sulfonamide group may enhance solubility and bioavailability, further contributing to its efficacy .

Case Studies

  • Antibacterial Activity Against ESKAPE Pathogens :
    • A study evaluated the effectiveness of various benzothiazole derivatives against ESKAPE pathogens (notably resistant strains like MRSA). The results indicated that certain modifications in the benzothiazole structure significantly improved antibacterial potency and selectivity .
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, showcasing its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary Table

Study Compound Tested Target Pathogen Activity Mechanism
Deshmukh et al. (2007)Benzothiazole DerivativesS. aureusSignificant InhibitionGyrase Inhibition
PMC9884090 (2023)Various BenzothiazolesESKAPE PathogensPotent ActivityEnzyme Modulation
BenchChem DataThis compoundE. coli, P. aeruginosaBroad-SpectrumTargeting DNA Enzymes

Q & A

Basic: What are the recommended synthetic routes and purification strategies for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

Methodological Answer:
The synthesis typically involves coupling a benzothiazole derivative with a sulfonylated benzamide precursor. Key steps include:

  • Benzothiazole Formation : Reacting 4-ethoxy-2-aminobenzo[d]thiazole with chloroacetyl chloride under reflux in anhydrous THF .
  • Sulfonylation : Introducing the ethylsulfonyl group via reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    Critical Parameters : Maintain inert atmosphere (N₂/Ar) during sulfonylation to prevent oxidation, and monitor reactions via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm the benzothiazole ring (δ 7.8–8.2 ppm for aromatic protons) and ethylsulfonyl group (δ 1.3 ppm for CH₃, δ 3.5 ppm for SO₂CH₂) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 447.12) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
    Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., bromo or fluoro derivatives) to validate substituent effects .

Basic: What in vitro biological assays are suitable for initial activity screening?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Anticancer Screening : MTT assay using HeLa or MCF-7 cell lines (IC₅₀ calculation after 48-hour exposure) .
  • Enzyme Inhibition : Fluorescence-based assays targeting aminoacyl-tRNA synthetases (e.g., mycobacterial LeuRS) .
    Controls : Include known inhibitors (e.g., mupirocin for LeuRS) and validate cytotoxicity in HEK-293 cells .

Advanced: How can reaction mechanisms for sulfonylation or benzothiazole formation be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor sulfonylation progress via in situ IR spectroscopy (disappearance of S=O stretch at 1360 cm⁻¹) .
  • Isotopic Labeling : Use ¹⁸O-labeled ethylsulfonyl chloride to track oxygen incorporation in the product .
  • DFT Calculations : Model transition states for benzothiazole ring closure (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
    Challenges : Differentiate between SN1/SN2 pathways in sulfonylation by varying solvent polarity (e.g., DMF vs. DCM) .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to LeuRS (PDB: 4QGP) with flexible side-chain adjustments .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å acceptable) .
  • Pharmacophore Modeling : Map essential features (e.g., sulfonyl H-bond acceptors, benzothiazole hydrophobic surface) .
    Validation : Cross-check with mutagenesis data (e.g., LeuRS Ala→Gly mutations disrupting binding) .

Advanced: How do structural modifications (e.g., substituents) influence stability and bioactivity?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis (decomposition onset >200°C indicates robustness) .
  • pH Stability : Incubate in buffers (pH 2–12) for 24h; quantify degradation via HPLC (e.g., <5% degradation at pH 7.4) .
  • SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or bromo groups) and compare IC₅₀ values .
    Key Finding : Ethoxy groups enhance metabolic stability compared to methyl analogs (t₁/₂ increased by 2.5× in microsomal assays) .

Advanced: What strategies resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays in triplicate using standardized cell lines (e.g., ATCC-certified HeLa).
  • Solvent Controls : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide) to identify trends .
    Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain resistance profiles .

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